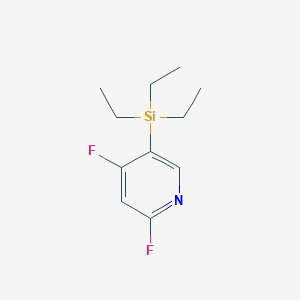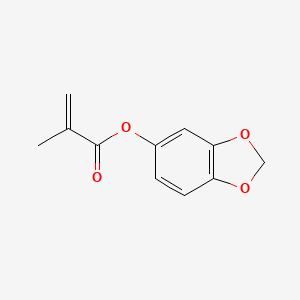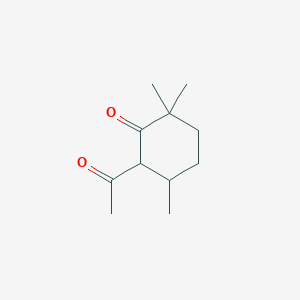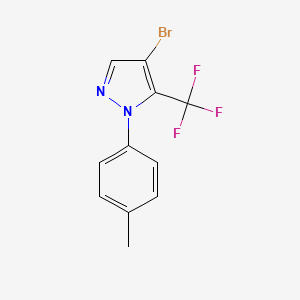![molecular formula C12H15N3O3 B14190534 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one CAS No. 872578-73-9](/img/structure/B14190534.png)
1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one is a chemical compound known for its versatile applications in scientific research. This compound features a unique structure that includes an azido group, a methoxy group, and an ethanone moiety, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 3-chloropropyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-methoxyphenol is first reacted with 3-chloropropyl azide to form the intermediate 3-azidopropoxy-3-methoxyphenol. This intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product, this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of novel materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. This property is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules for detection and analysis.
Comparación Con Compuestos Similares
- 1-[4-(3-Azidopropoxy)-phenyl]ethanone
- 1-(3,4-dimethoxyphenyl)ethan-1-one
- 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
Comparison: 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one stands out due to the presence of both the azido and methoxy groups, which confer unique reactivity and versatility. Compared to similar compounds, it offers a broader range of applications in click chemistry and bioconjugation, making it a valuable tool in scientific research.
Propiedades
Número CAS |
872578-73-9 |
|---|---|
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1-[4-(3-azidopropoxy)-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)10-4-5-11(12(8-10)17-2)18-7-3-6-14-15-13/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
KONCGNKCZCQNBS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCCCN=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)

![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)

![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
